molecular formula C15H9Cl5O3 B448062 4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde CAS No. 329222-74-4

4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde

Cat. No.: B448062
CAS No.: 329222-74-4
M. Wt: 414.5g/mol
InChI Key: XIXCSLNZWBYGHA-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde is an organic compound with the molecular formula C({15})H({9})Cl({5})O({3}) and a molecular weight of 414.50 g/mol . This compound is characterized by a benzaldehyde core substituted with a methoxy group and a pentachlorophenoxy methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2,3,4,5,6-pentachlorophenol in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: Typically between 60-80°C

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Sodium methoxide in methanol for nucleophilic substitution

Major Products Formed:

    Oxidation: 4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzoic acid

    Reduction: 4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Scientific Research Applications

4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde is utilized in several scientific research fields:

    Chemistry: As a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigating its effects on biological systems, including potential antimicrobial and antifungal properties.

    Medicine: Exploring its potential as a lead compound for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde exerts its effects depends on its interaction with molecular targets. It may act by:

    Binding to Enzymes: Inhibiting or modifying enzyme activity through covalent or non-covalent interactions.

    Interacting with Receptors: Modulating receptor activity, potentially affecting signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

  • 4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde
  • 4-Methoxy-3-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzaldehyde
  • 4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde

Comparison: Compared to these similar compounds, 4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde is unique due to the presence of five chlorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The pentachlorophenoxy group may enhance its lipophilicity and ability to interact with hydrophobic sites in biological systems.

Properties

IUPAC Name

4-methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl5O3/c1-22-9-3-2-7(5-21)4-8(9)6-23-15-13(19)11(17)10(16)12(18)14(15)20/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXCSLNZWBYGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601177288
Record name 4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329222-74-4
Record name 4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329222-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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